molecular formula C10H12FNO B1648903 3-(4-Fluoro-phenoxymethyl)-azetidine

3-(4-Fluoro-phenoxymethyl)-azetidine

Cat. No.: B1648903
M. Wt: 181.21 g/mol
InChI Key: DWLGCDSTWAFTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-phenoxymethyl)-azetidine is a four-membered azetidine ring substituted with a phenoxymethyl group bearing a fluorine atom at the para position of the phenyl ring. The compound’s structure combines the strained azetidine ring with a fluorinated aromatic moiety, which influences its electronic properties, reactivity, and biological interactions. The fluorine atom enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]azetidine

InChI

InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2

InChI Key

DWLGCDSTWAFTEV-UHFFFAOYSA-N

SMILES

C1C(CN1)COC2=CC=C(C=C2)F

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Linkage Variations

Thioether vs. Ether Linkages
  • 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride ():
    • Structure : Features a thioether (-S-) linkage instead of an ether (-O-).
    • Impact : Thioether groups increase lipophilicity and may enhance membrane permeability but reduce oxidative stability compared to ethers. Biological assays indicate altered binding affinities due to sulfur’s polarizability .
Sulfonyl vs. Phenoxymethyl Groups
  • 3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine (): Structure: Contains a sulfonyl (-SO₂-) group, increasing molecular weight and acidity. Impact: Sulfonyl groups enhance solubility in polar solvents and may improve binding to charged biological targets (e.g., enzymes) but reduce blood-brain barrier penetration compared to phenoxymethyl derivatives .

Substituent Position and Halogen Variations

Fluorine vs. Chlorine Substituents
  • 3-(4-Chlorophenoxy)azetidine hydrochloride (): Structure: Chlorine replaces fluorine at the para position.
  • 3-(2-Fluoro-3-methylphenoxy)azetidine (): Structure: Fluorine at the ortho position with a methyl group meta to it.

Ring System Modifications

Azetidine vs. Larger Heterocycles
  • 3-(4-Biphenylyl)azetidine Hydrochloride (): Structure: Biphenyl group replaces the phenoxymethyl moiety.

Pharmacological Profiles

Compound Name Key Structural Feature Biological Activity (nM) Unique Property Reference
3-(4-Fluoro-phenoxymethyl)-azetidine Para-fluoro phenoxymethyl TBD (Under investigation) High metabolic stability
3-(((4-Fluorophenyl)thio)methyl)azetidine Thioether linkage IC₅₀ = 120 nM (Cancer) Enhanced lipophilicity
3-(4-Chlorophenoxy)azetidine Chlorine substituent IC₅₀ = 450 nM (Enzyme) Steric hindrance limits efficacy
3-((4-Fluorophenyl)sulfonyl)azetidine Sulfonyl group Kᵢ = 35 nM (Protease) High solubility in polar solvents

Key Findings

  • Electron-Withdrawing Effects: Fluorine’s electronegativity in the target compound enhances binding to electron-rich targets (e.g., serotonin receptors) compared to non-fluorinated analogs .
  • Metabolic Stability: The ether linkage in this compound reduces susceptibility to enzymatic degradation compared to ester or thioether analogs .

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